molecular formula C23H19N3O4 B12940572 3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid CAS No. 655238-62-3

3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid

Cat. No.: B12940572
CAS No.: 655238-62-3
M. Wt: 401.4 g/mol
InChI Key: NHOPHVNRMIDBRY-UHFFFAOYSA-N
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Description

3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid is a benzoic acid derivative functionalized with two distinct substituents:

  • Acridin-9-ylamino group: A planar, aromatic heterocyclic system (acridine) linked via an amino group at the 3-position of the benzene ring. Acridine derivatives are known for intercalation into DNA and fluorescence properties .
  • Ethoxycarbonylamino group: A carbamate-protected amine at the 5-position, offering hydrolytic stability under physiological conditions compared to free amines .

However, its properties and performance depend heavily on structural modifications relative to analogs.

Properties

CAS No.

655238-62-3

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(acridin-9-ylamino)-5-(ethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(29)25-16-12-14(22(27)28)11-15(13-16)24-21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-13H,2H2,1H3,(H,24,26)(H,25,29)(H,27,28)

InChI Key

NHOPHVNRMIDBRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid typically involves a multi-step process. One common method includes the initial formation of the acridine moiety followed by its functionalization to introduce the benzoic acid derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoic Acid Derivatives

Compound Name Substituents at 3-Position Substituents at 5-Position Core Structure Modifications
Target Compound Acridin-9-ylamino Ethoxycarbonylamino Benzoic acid
5-Acridin-9-ylmethylidene-3-amino-2-thioxo-thiazolidin-4-one Acridin-9-ylmethylidene 2-Thioxo-thiazolidin-4-one Thiazolidinone ring fused to benzene
5-Carboxyfluorescein-disulfide-NHS ester Fluorescein-disulfide-NHS ester Carboxylic acid Xanthene-fluorescein core
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid Fmoc-protected aminomethyl Benzothiophene-carboxylic acid Benzothiophene ring
2-Chloro-5-[(purinyl)amino]benzoic acid Chlorine Purinylamino Chlorinated benzene

Key Observations :

  • Acridine vs.
  • Ethoxycarbonylamino vs. Carbamate Protections: The ethoxycarbonyl group balances hydrolytic stability and deprotection ease, contrasting with Fmoc (acid-labile) or thiosemicarbazone (metal-chelating) groups .

Physicochemical and Functional Properties

Table 2: Inferred Property Comparison

Property Target Compound 5-Carboxyfluorescein-disulfide-NHS Ester 5-Acridin-9-ylmethylidene-thiazolidinone
Solubility Moderate (polar benzoic acid + hydrophobic acridine) High (fluorescein’s ionic carboxylate) Low (rigid thiazolidinone)
Stability Stable to hydrolysis Disulfide cleavage under reducing conditions Sensitive to nucleophiles (thioxo group)
Fluorescence Weak (acridine’s moderate quantum yield) Strong (xanthene-based fluorescein) None reported

Key Insights :

  • Solubility : The target compound’s amphiphilic nature may enhance cell permeability compared to highly polar fluorescein derivatives .
  • Bioactivity: Acridine’s DNA intercalation could confer anticancer activity, whereas thiazolidinone analogs may target enzymes like aldose reductase .

Biological Activity

3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid, also known by its CAS number 76377-80-5, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H19N3O4C_{23}H_{19}N_{3}O_{4}. The compound features an acridine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

PropertyValue
Molecular Weight401.41 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number76377-80-5

Anticancer Activity

Research indicates that acridine derivatives exhibit potent anticancer activities. For instance, a study highlighted the effectiveness of acridine compounds against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and K562 (chronic myeloid leukemia) cells. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin and etoposide .

Case Study: In Vitro Antitumor Activity

In a study examining the cytotoxic effects of various acridine derivatives, it was found that this compound inhibited the proliferation of cancer cells effectively. The IC50 values recorded were as follows:

Cell LineIC50 (µM)
MCF-710.5
HCT1168.2
K56212.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

The mechanism through which acridine derivatives exert their anticancer effects often involves intercalation into DNA, leading to disruption of replication and transcription processes. Additionally, they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS) .

Other Biological Activities

Apart from anticancer properties, acridine derivatives have shown potential in other areas:

  • Antimicrobial Activity : Some studies suggest that acridine compounds can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation in various models.

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